(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1780503-28-7
VCID: VC3194792
InChI: InChI=1S/C11H14N4/c1-2-15-9(8-12)7-11(14-15)10-5-3-4-6-13-10/h3-7H,2,8,12H2,1H3
SMILES: CCN1C(=CC(=N1)C2=CC=CC=N2)CN
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

CAS No.: 1780503-28-7

Cat. No.: VC3194792

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine - 1780503-28-7

Specification

CAS No. 1780503-28-7
Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
IUPAC Name (2-ethyl-5-pyridin-2-ylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C11H14N4/c1-2-15-9(8-12)7-11(14-15)10-5-3-4-6-13-10/h3-7H,2,8,12H2,1H3
Standard InChI Key IKXGHLATZHDJHJ-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)C2=CC=CC=N2)CN
Canonical SMILES CCN1C(=CC(=N1)C2=CC=CC=N2)CN

Introduction

Structural Characteristics

Molecular Structure

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine features a pyrazole core with three key substituents: an ethyl group at the N1 position, a pyridin-2-yl group at position 3, and a methanamine group (CH₂NH₂) at position 5. This molecular arrangement creates a compound with multiple nitrogen-containing heterocyclic components, giving it distinct chemical and potential pharmacological properties. The compound contains multiple nitrogen atoms that can participate in hydrogen bonding and coordination chemistry, potentially enhancing its biological interactions.

Structural Components Analysis

The compound can be broken down into the following key structural components:

Structural ComponentDescriptionPotential Impact on Properties
Pyrazole coreFive-membered heterocyclic ring with two adjacent nitrogen atomsProvides aromatic character and potential for hydrogen bonding
N1-ethyl groupAlkyl chain attached to the first nitrogen of pyrazoleIncreases lipophilicity and may affect receptor binding
3-pyridin-2-yl groupSix-membered aromatic heterocycle at position 3 of pyrazoleOffers additional hydrogen bonding site and metal coordination capability
5-methanamine groupPrimary amine connected via methylene bridgeProvides basic character, hydrogen bond donor capability, and potential for derivatization

The structural arrangement of these components creates a molecule with multiple potential interaction sites that could be relevant for binding to biological targets or serving as a scaffold for further chemical modifications.

Physical and Chemical Properties

Predicted Physicochemical Properties

Based on structural analysis and comparison with related compounds, the following physicochemical properties can be predicted for (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine:

PropertyPredicted Value/CharacteristicBasis for Prediction
Physical StateLikely solid at room temperatureBased on similar pyrazole derivatives
SolubilityModerate water solubility; good solubility in polar organic solventsPresence of both hydrophilic amine group and hydrophobic aromatic components
pKaPrimary amine: ~9-10; Pyridine nitrogen: ~4-5Comparison with similar functional groups
LogPApproximately 1.5-2.5Estimated based on similar pyrazole-pyridine compounds
Hydrogen Bond Donors2 (NH₂ group)Structural analysis
Hydrogen Bond Acceptors4 (pyrazole N, pyridine N, and NH₂)Structural analysis

These properties suggest that the compound would have reasonable drug-like characteristics, potentially meeting several of Lipinski's Rule of Five criteria for oral bioavailability.

Chemical Reactivity

The compound contains several reactive centers that can participate in different chemical transformations:

  • The primary amine group can undergo typical amine reactions, including acylation, alkylation, and condensation reactions.

  • The pyrazole ring, being electron-rich, may participate in electrophilic aromatic substitution reactions.

  • The pyridine nitrogen can act as a nucleophile or coordinate with metal ions.

  • The compound may exhibit acid-base behavior due to the basic amine group and the pyridine nitrogen.

Synthesis Approaches

ChallengeDescriptionPotential Solution
RegioselectivityControlling the regiochemistry during pyrazole formationUse of directed cyclization approaches and properly substituted precursors
N-alkylation specificityEnsuring selective alkylation at N1 positionCarefully controlled reaction conditions or strategic protection/deprotection
Functional group toleranceMaintaining integrity of sensitive groups during synthesisAppropriate protecting group strategies and mild reaction conditions
PurificationSeparation from regioisomers and other side productsCareful chromatographic techniques and potential recrystallization

Structure-Activity Relationship Considerations

Key Structural Features

When considering the potential biological activity of (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, several structural features may be significant:

Comparisons with Related Compounds

Research Gaps and Future Directions

Current Knowledge Limitations

The available literature reveals several gaps in knowledge regarding (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine:

  • Limited published data on synthesis and characterization of this specific compound

  • Lack of detailed experimental physicochemical properties

  • Unknown biological activity profile

  • Unreported crystal structure and conformational preferences

Recommended Research Avenues

To address these knowledge gaps, the following research directions are recommended:

  • Development and optimization of synthetic routes to (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

  • Comprehensive physicochemical characterization using modern analytical techniques

  • Screening for potential biological activities across various targets

  • X-ray crystallographic studies to determine solid-state structure

  • Computational studies to explore conformational preferences and potential binding modes

  • Investigation of derivatives to establish structure-activity relationships

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator